An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)quinoline: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)quinoline: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and analytical chemistry, this document details its chemical structure, methods of preparation, and key physicochemical and pharmacological properties. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its versatile structure has been extensively explored, leading to the development of drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The incorporation of a piperazine moiety, particularly at the 4-position of the quinoline ring, has been a fruitful strategy for modulating the pharmacological properties of these molecules. The piperazine group can enhance solubility, act as a pharmacophore to interact with biological targets, and provide a site for further functionalization. This guide focuses on a specific derivative, 4-(4-Methylpiperazin-1-yl)quinoline, providing a detailed examination of its chemical and biological attributes.
Chemical Structure and Properties
The foundational structure of 4-(4-Methylpiperazin-1-yl)quinoline consists of a quinoline core linked at the 4-position to a 1-methylpiperazine ring.
Caption: Chemical structure of 4-(4-Methylpiperazin-1-yl)quinoline.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)quinoline
| Property | Predicted Value/Characteristic | Rationale/Reference Analog |
| Molecular Formula | C₁₄H₁₇N₃ | Based on chemical structure |
| Molecular Weight | 227.30 g/mol | Based on chemical structure |
| Appearance | Likely a solid at room temperature | Based on similar quinoline derivatives[3][4][5] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General characteristic of similar heterocyclic compounds. |
| pKa | Expected to have at least two pKa values due to the two basic nitrogen atoms in the piperazine ring and the quinoline nitrogen. | Inferred from the structure. |
Synthesis and Purification
The synthesis of 4-(4-Methylpiperazin-1-yl)quinoline can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is commonly used for the preparation of 4-piperazinylquinoline derivatives.[6]
Synthetic Workflow
The general synthetic strategy involves the reaction of a 4-haloquinoline, typically 4-chloroquinoline, with 1-methylpiperazine. The electron-withdrawing nature of the quinoline ring system activates the 4-position towards nucleophilic attack by the secondary amine of the piperazine.
Caption: General workflow for the synthesis of 4-(4-Methylpiperazin-1-yl)quinoline.
Detailed Experimental Protocol
Materials:
-
4-Chloroquinoline
-
1-Methylpiperazine
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a solution of 4-chloroquinoline (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.2-1.5 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using a slight excess of 1-methylpiperazine helps to drive the reaction to completion.
-
Base: Potassium carbonate is used to neutralize the HCl that is formed as a byproduct of the reaction, preventing the protonation of the piperazine nucleophile.
-
Solvent: A high-boiling polar aprotic solvent like DMF is chosen to facilitate the SNAr reaction, which often requires elevated temperatures.
-
Aqueous Work-up and Extraction: This is a standard procedure to remove the inorganic base, the solvent, and any water-soluble byproducts.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized 4-(4-Methylpiperazin-1-yl)quinoline. The expected spectroscopic data, based on analogous structures, are summarized below.
Table 2: Expected Spectroscopic Data for 4-(4-Methylpiperazin-1-yl)quinoline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the quinoline ring (multiplets in the range of δ 7.0-8.5 ppm). Protons of the piperazine ring (multiplets in the range of δ 2.5-3.5 ppm). A singlet for the methyl group protons (around δ 2.3 ppm). |
| ¹³C NMR | Aromatic carbons of the quinoline ring (signals in the range of δ 120-150 ppm). Carbons of the piperazine ring (signals in the range of δ 45-55 ppm). A signal for the methyl carbon (around δ 46 ppm). |
| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.15. |
| Infrared (IR) | C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and C-N stretching of the piperazine ring. |
Potential Pharmacological Activities and Applications
While specific biological data for 4-(4-Methylpiperazin-1-yl)quinoline is not available in the reviewed literature, the broader class of 4-piperazinylquinolines has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of 4-piperazinylquinoline derivatives against various cancer cell lines.[6][7][8][9][10] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8][10]
Caption: Potential mechanism of anticancer activity via VEGFR-2 inhibition.
Antibacterial Activity
Derivatives of quinoline containing a piperazine moiety have also shown promise as antibacterial agents.[11][12] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of antibacterial action can vary, but may involve interference with bacterial DNA synthesis or other essential cellular processes.
Conclusion and Future Directions
4-(4-Methylpiperazin-1-yl)quinoline represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the proven biological activities of related compounds make it an attractive target for further investigation. Future research should focus on the definitive synthesis and characterization of this specific molecule, followed by a comprehensive evaluation of its biological properties. Structure-activity relationship (SAR) studies, involving modifications to both the quinoline and piperazine rings, could lead to the discovery of new compounds with enhanced potency and selectivity for various therapeutic targets. The insights provided in this guide serve as a solid foundation for such future endeavors.
References
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Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA. Retrieved February 15, 2026, from [Link]
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Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]
- Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (2019). Bioorganic & Medicinal Chemistry, 34(1), 620-630.
- Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. (2024). Molecules, 29(1), 1-21.
- Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. (2017). Archiv der Pharmazie, 350(5-6).
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4-Piperazin-1-yl-quinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
- Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o149.
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Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Retrieved February 15, 2026, from [Link]
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
- Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)
- Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (2019). Bioorganic & Medicinal Chemistry, 27(23), 115163.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
- Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.). Pharmaceutical Sciences.
- Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). Bioorganic & Medicinal Chemistry, 40, 116168.
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